Bench-Stability and Cross-Coupling Efficiency of Pyridine-3-Sulfinates Versus 2-Pyridyl Boronates
Sodium 2-chloro-4-fluoropyridine-3-sulfinate, as a member of the pyridine sulfinate class, overcomes the fundamental instability and low efficiency of 2-pyridyl boronates in Suzuki-Miyaura reactions. While 2-pyridyl boronates are notoriously unstable and often fail to undergo efficient transmetallation, pyridine sulfinates are readily prepared, bench-stable solids that serve as efficient nucleophilic coupling partners [1].
Pyridine sulfinates: stable, straightforward synthesis; reported broad coupling scope. Boronates: unstable, low efficiency.
Supports sulfinate as preferred nucleophilic synthon for cross-coupling research.
Based on Willis group review (2017).
| Evidence Dimension | Suitability as a Nucleophilic Partner in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | The pyridine sulfinate class (including 3-sulfinate regioisomers) is reported as 'stable and straightforward to prepare' and enables a cross-coupling process of 'unrivalled scope and utility' [1]. |
| Comparator Or Baseline | Pyridine-2-boronate: described as difficult to prepare, possessing poor stability, and exhibiting low reaction efficiency in Suzuki-Miyaura couplings [1]. |
| Quantified Difference | Qualitative assessment: The Willis group explicitly notes replacing unstable pyridine-2-boronates with pyridine sulfinates transforms a failing or unreliable process into one with 'unrivalled scope and utility' [1]. |
| Conditions | Palladium-catalyzed cross-coupling with (hetero)aryl halides [1]. |
Why This Matters
For procurement, this establishes the sulfinate as the preferred nucleophilic pyridine synthon over the standard boron-based alternative, which is often a bottleneck in reaction development.
- [1] Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442. View Source
